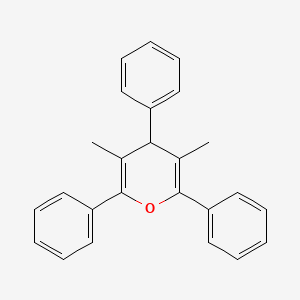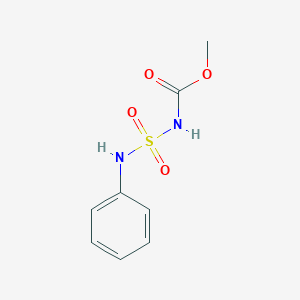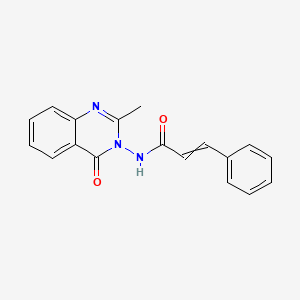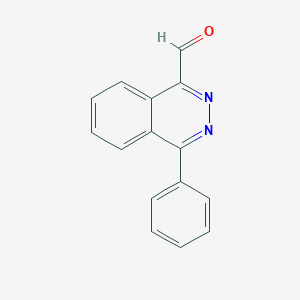![molecular formula C7H7Cl2I3O B14348278 1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane CAS No. 92745-27-2](/img/structure/B14348278.png)
1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane is a complex organic compound characterized by its cyclopropane ring structure and multiple halogen substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane typically involves multiple steps, starting with the preparation of the cyclopropane ring This can be achieved through the reaction of suitable precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment and techniques to handle the reactive intermediates and final product safely.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the halogen substituents, leading to the formation of new compounds.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized cyclopropane derivatives.
Applications De Recherche Scientifique
1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dichloro-2,2,3,3,3-pentafluoropropane: A compound with similar halogen substituents but different structural features.
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: Another halogenated cyclopropane with distinct chemical properties.
Uniqueness
1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane is unique due to its specific combination of halogen substituents and cyclopropane ring structure
Propriétés
Numéro CAS |
92745-27-2 |
|---|---|
Formule moléculaire |
C7H7Cl2I3O |
Poids moléculaire |
558.75 g/mol |
Nom IUPAC |
1,1-dichloro-2-(2,3,3-triiodoprop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H7Cl2I3O/c8-7(9)1-4(7)2-13-3-5(10)6(11)12/h4H,1-3H2 |
Clé InChI |
OCIANBFTJQTNHS-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)COCC(=C(I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


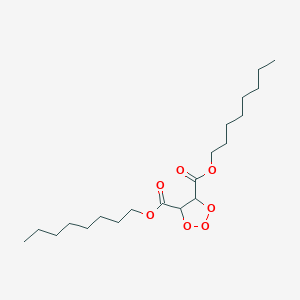
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
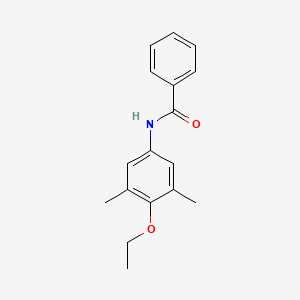

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
